Triethylene glycol

説明

Evolution of Triethylene Glycol in Academic Inquiry

The academic and industrial journey of this compound began in the mid-19th century with early investigations into ethylene (B1197577) glycols, leading to its synthesis from the reaction of ethylene oxide with water. prochembusiness.com Commercial production commenced in the early 20th century as its industrial value became more apparent. prochembusiness.com

A significant portion of early scientific work, particularly in the 1940s and 1950s, focused on the germicidal properties of TEG. wikipedia.orgnih.govresearchgate.net Landmark studies in 1943 reported its effectiveness in inactivating airborne pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes, and Influenza A virus. wikipedia.orgaphapublications.org This research established TEG as a potent agent for air disinfection, a field that continues to be relevant. wikipedia.org

Simultaneously, one of its earliest and most significant industrial applications emerged in the natural gas industry as a dehydrating agent. prochembusiness.comamipetro.com Its ability to remove water vapor from natural gas streams without freezing made it invaluable for preventing hydrate (B1144303) formation and corrosion in pipelines. taylorandfrancis.comprochembusiness.comresearchgate.net

| Timeline of Key Historical Research Milestones for this compound | | :--- | :--- | | Mid-19th Century | Initial research and discovery related to ethylene glycols. prochembusiness.comaphapublications.org | | Early 20th Century | Commencement of commercial production of TEG. prochembusiness.com | | 1940s-1950s | Extensive research demonstrating the antimicrobial and germicidal properties of TEG vapor against various airborne bacteria and viruses. wikipedia.orgnih.govresearchgate.net | | 1943 | First report on the ability of TEG to inactivate Influenza A virus and specific bacteria in the air. wikipedia.orgaphapublications.org | | 1947 | First registered for use as an air disinfectant in hospitals. epa.gov |

Contemporary Scholarly Perspectives on this compound Systems

Current research continues to build upon the foundational knowledge of TEG, exploring its established roles with greater depth and uncovering new applications.

Industrial Applications: The primary contemporary use of TEG remains in the natural gas industry for dehydration, a process that is continuously being optimized for efficiency. amipetro.comepa.govacs.orgresearchgate.net It is the most common and economical liquid desiccant for removing water from natural gas and natural gas liquids (NGLs). taylorandfrancis.com Beyond this, TEG is a versatile solvent and plasticizer. prochembusiness.comthebrainyinsights.com Its low volatility and high boiling point make it suitable for use in printing inks, coatings, and as a plasticizer for vinyl polymers. atamanchemicals.comamipetro.comthebrainyinsights.com The global market for TEG was approximately 880 thousand tonnes in 2022, reflecting its widespread industrial use. chemanalyst.com

Antimicrobial Research: There is a renewed academic interest in TEG's antimicrobial capabilities, particularly for air sanitization in occupied spaces. nih.govamipetro.com Studies have investigated its efficacy against a range of airborne microbes, including bacteria, fungi, and viruses. wikipedia.orgnih.gov Recent research, motivated by global health concerns, has further demonstrated its effectiveness against bioaerosols. nih.gov

Pharmaceutical and Biomedical Research: In the pharmaceutical sector, TEG serves multiple functions. It is used as a solvent and cosolvent in liquid medications, a humectant in topical creams and ointments, and a plasticizer in tablet film coatings. teamchem.co Its properties are also valuable during the manufacturing process as a process solvent and a heat transfer medium. teamchem.co

| Selected Physical and Chemical Properties of this compound | | :--- | :--- | | Molecular Formula | C6H14O4 wikipedia.org | | Molar Mass | 150.174 g·mol−1 wikipedia.org | | Appearance | Colorless liquid wikipedia.org | | Density | 1.1255 g/mL wikipedia.org | | Boiling Point | 285 °C (545 °F) wikipedia.org | | Melting Point | -7 °C (19 °F) wikipedia.org | | Miscibility | Miscible with water; soluble in ethanol, acetone, acetic acid, glycerine. atamanchemicals.com |

Emerging Research Trajectories for this compound Compounds

The future of TEG research is focused on creating advanced materials, enhancing sustainability, and exploring novel biomedical applications.

Advanced Derivatives and Materials: A significant emerging trajectory is the synthesis of TEG derivatives for specialized applications. teamchem.co Research has shown that derivatives such as this compound dimethacrylate (TD-10) and Tetraethylene glycol dimethacrylate (TD-11) possess anti-migratory and anti-angiogenesis properties, indicating potential in cancer research. nih.gov Furthermore, TEG is a precursor for synthesizing various compounds, including Polyethylene (B3416737) Glycols (PEGs), which have wide-ranging applications as solubilizers and in drug conjugation (PEGylation). teamchem.co Gallic acid–this compound dendrimers have also been synthesized and show promise in gene delivery applications. taylorandfrancis.commdpi.com

Process Optimization and Sustainability: Researchers are developing improved TEG dehydration processes, particularly for shale gas, that are more energy-efficient, economical, and environmentally friendly. acs.org These new approaches often involve simplified, modular equipment designs. acs.org The development of bio-based this compound from renewable resources is also being explored as a sustainable alternative to traditional production methods, driven by increasing consumer interest in eco-friendly products. thebrainyinsights.com

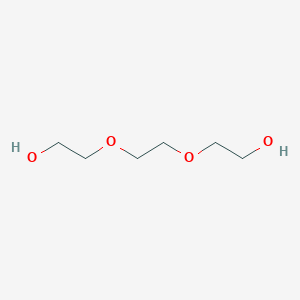

Structure

3D Structure

特性

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4, Array | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021393 | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-27-6 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedioxy)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5SU53360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Chemistry and Preparative Methodologies for Triethylene Glycol and Its Derivatives

Industrial-Scale Synthesis of Triethylene Glycol

The commercial production of this compound is intrinsically linked to the synthesis of ethylene (B1197577) glycol, where it is obtained as a co-product.

The primary industrial route to this compound begins with the oxidation of ethylene at high temperatures over a silver oxide catalyst to produce ethylene oxide. atamankimya.com This highly reactive epoxide then undergoes hydration. atamankimya.com This process is typically non-catalytic, occurring thermally at elevated temperatures, or it can be catalyzed by acids or bases. portfolio-pplus.com

The reaction proceeds in a stepwise manner. The initial hydrolysis of ethylene oxide yields monoethylene glycol (MEG). portfolio-pplus.com Ethylene Oxide + Water → Monoethylene Glycol

However, the hydroxyl groups of the newly formed glycol can also act as nucleophiles, attacking additional ethylene oxide molecules. This subsequent reaction is, in fact, faster than the initial hydration of ethylene oxide. portfolio-pplus.com This leads to the formation of a series of higher glycols. portfolio-pplus.compearson.com The reaction of monoethylene glycol with another molecule of ethylene oxide produces diethylene glycol (DEG). portfolio-pplus.com Subsequently, diethylene glycol reacts with a third molecule of ethylene oxide to form the target compound, this compound. portfolio-pplus.compearson.com

Monoethylene Glycol + Ethylene Oxide → Diethylene Glycol Diethylene Glycol + Ethylene Oxide → this compound

This polymerization can continue to form tetraethylene glycol and other higher polyethylene (B3416737) glycols (PEGs). portfolio-pplus.com The distribution of the final products—MEG, DEG, TEG, and higher glycols—is almost exclusively controlled by the initial ratio of water to ethylene oxide in the reactor feed. portfolio-pplus.comugr.es A large excess of water favors the production of monoethylene glycol, achieving yields up to 90%. portfolio-pplus.com Conversely, a higher ethylene oxide to water ratio favors the formation of higher glycols like diethylene and this compound. atamankimya.com Following the reaction, the product mixture, which also contains excess water, undergoes a highly energy-intensive purification process involving multi-stage evaporation and fractional distillation to separate the individual glycol products. portfolio-pplus.comresearchgate.net

Precision Synthesis of this compound Derivatives

The synthesis of specific this compound derivatives often requires more precise and targeted chemical reactions than the bulk industrial process. These methods allow for the introduction of various functional groups onto the TEG scaffold.

Transesterification is a key method for producing this compound esters. This process involves the reaction of an existing ester with this compound, typically in the presence of a catalyst, to exchange the alcohol group of the ester with TEG.

A notable example is the synthesis of this compound di-2-ethylhexanoate (TEG-2EH), a significant plasticizer. google.com In this process, methyl-2-ethylhexanoate is reacted with this compound. google.com The reaction is driven to completion by the continuous removal of the methanol (B129727) byproduct via distillation. google.com Various catalysts have been found to be effective for this transformation, including carbonate salts and organometallic compounds. google.comwipo.intgoogle.com Potassium carbonate (K₂CO₃) has been shown to be particularly efficient, producing TEG-2EH in high yields (98.9 wt%) under relatively mild conditions (160°C for 3.5 hours). google.comgoogle.com

Another documented application is the solvent-free transesterification of methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with this compound to synthesize the antioxidant this compound bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]propionate. researchgate.net Using an organic tin catalyst, a yield of 91% was achieved. researchgate.net

The table below summarizes findings for the synthesis of TEG-2EH via transesterification. google.comgoogle.com

| Catalyst | Reactant Ratio (M2EH:TEG) | Temperature (°C) | Time (h) | Yield (wt %) |

| K₂CO₃ | 3:1 | 160 | 3.5 | 98.9 |

| Cs₂CO₃ | Not Specified | Not Specified | Not Specified | Effective |

| Ti(OiPr)₄ | Not Specified | Not Specified | Not Specified | Effective |

| Na₂CO₃ | Not Specified | Not Specified | Not Specified | Suitable |

| Sodium Methoxide | Not Specified | Not Specified | Not Specified | Suitable |

To construct more complex molecular architectures incorporating a this compound moiety, advanced carbon-carbon bond-forming reactions are employed. The Heck and Wittig-Horner reactions are prominent examples used to create such structures.

A key application is in the synthesis of this compound-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine, an important intermediate for the neuroimaging agent [¹⁸F]florbetapir. acs.org The styrylpyridine core of this molecule can be constructed using either the Heck or Wittig-Horner reaction. acs.org

Heck Reaction : This palladium-catalyzed cross-coupling reaction involves the reaction of an organohalide with an alkene. libretexts.org In the synthesis of the TEG-substituted intermediate, one route involves a Heck reaction between crude tert-butyl methyl(4-vinylphenyl)carbamate and a halogenated pyridine (B92270) derivative, catalyzed by palladium acetate. acs.org The this compound group is then introduced in a subsequent step. acs.org The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the halide to the Pd(0) catalyst, migratory insertion of the olefin, and subsequent β-hydride elimination to form the product alkene. libretexts.org

Wittig-Horner Reaction : Also known as the Horner-Wadsworth-Emmons (HWE) reaction, this method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, generally with high E-selectivity. organic-chemistry.orgwikipedia.org An alternative synthesis of the same TEG-substituted styrylpyridine intermediate utilizes a Wittig-Horner reaction between (bromomethyl)-4-nitrobenzene and 2-chloropyridine-5-carbaldehyde as starting materials. acs.org The reaction begins with the deprotonation of the phosphonate (B1237965) ester by a base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.orgnumberanalytics.com The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org While this route starts from lower-cost materials, it may require more synthetic steps compared to the Heck reaction approach. acs.org

The development of efficient and reusable catalysts is crucial for the synthesis of TEG derivatives. Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), represent a green alternative to traditional liquid acid catalysts.

Sulfated zirconia has proven to be a highly effective catalyst for the esterification of this compound with 2-ethylhexanoic acid to produce this compound di-2-ethylhexoate (TGDE). researchgate.netdntb.gov.ua Zirconia modified with sulfate (B86663) ions can form highly acidic or even superacidic sites, making it a powerful catalyst for various organic transformations, including esterification. researchgate.netacs.org In a process utilizing reactive distillation, sulfated zirconia catalyzed the reaction to achieve a TGDE yield of up to 98.15% at a stoichiometric feed ratio. researchgate.net The kinetics of this esterification were studied at temperatures between 463.15K and 493.15K (190°C to 220°C). researchgate.net The use of a solid catalyst like sulfated zirconia simplifies catalyst recovery and reduces waste compared to homogeneous catalysts. researchgate.net

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govrsc.org This strategy has been applied to the synthesis of complex molecules containing this compound.

An efficient, multigram one-pot synthesis has been developed for the repeating unit of gallic acid-triethylene glycol (GATG) dendrimers. researchgate.net This approach was designed to be cost-effective and scalable, adhering to green chemistry principles by maximizing atom economy and minimizing waste. researchgate.net For instance, a key step involves reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with sodium azide (B81097) in water, followed by workup to produce 1-azido-8-hydroxy-3,6-dioxaoctane, a functionalized TEG intermediate, without the need for chromatographic purification. researchgate.net

Analytical Chemistry and Advanced Characterization of Triethylene Glycol Systems

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in separating and quantifying TEG and its related compounds from complex mixtures.

Capillary Gas Chromatography (GC) is a powerful and precise method for determining the purity of industrial-grade Triethylene Glycol (TEG) and profiling its impurities. oup.comoup.com This technique offers significant advantages over older methods like distillation and packed column GC, which often struggled to separate TEG from compounds with similar boiling points. oup.com A notable challenge in TEG analysis was the co-elution of an impurity, tetrapropylene glycol, with the main TEG peak, leading to inaccurate purity assessments. oup.comscribd.com

The adoption of capillary columns, such as those with a PEG-20M stationary phase, has vastly improved the separation between TEG and tetrapropylene glycol. scribd.com The use of a splitless injection mode and constant flow control enhances detection sensitivity. scribd.com High-purity helium is commonly employed as the carrier gas. scribd.com

Table 1: Typical GC Operating Conditions for TEG Purity Analysis

| Parameter | Value |

| Column | Fused-silica capillary column (e.g., PEG-20M) |

| Injector Type | Split/Splitless |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature programmed to separate glycols |

This table presents a generalized set of conditions. Specific parameters may vary based on the exact method and instrumentation.

The development of robust capillary GC methods has been crucial for quality control in the production and use of TEG, ensuring it meets the high purity standards required for its various industrial applications. oup.comantpedia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the qualitative and quantitative analysis of this compound (TEG) and its derivatives. gcms.cz This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. gcms.czajrconline.org GC-MS is particularly valuable for identifying unknown impurities in TEG samples that may not be identifiable by GC with standard detectors alone. oup.com

In the analysis of industrial TEG, GC-MS has been instrumental in identifying an unknown shoulder peak that interfered with TEG quantification as tetrapropylene glycol. oup.comscribd.com The process involves separating the components of the sample on a GC column, after which they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component that acts as a chemical fingerprint. gcms.cz High-resolution mass spectrometry, such as that available with Time-of-Flight (TOF) instruments, allows for exact mass measurements, which can be used to determine the elemental composition of unknown compounds. gcms.cz

GC-MS methods have been developed for the simultaneous quantification of various glycols, including TEG, in different matrices. researchgate.net For instance, a validated GC-MS method can detect TEG in serum, plasma, and urine samples, often requiring a derivatization step to make the low molecular weight glycols amenable to analysis. tandfonline.com Solid-phase microextraction (SPME) can be coupled with GC-MS to extract and concentrate TEG derivatives, such as this compound dimethacrylate (TEGDMA), from aqueous media before analysis. nih.govresearchgate.net

Table 2: GC-MS Method Parameters for Glycol Analysis

| Parameter | Value | Reference |

| GC Column | 30 m × 0.25 mm, 0.25 µm film | thermofisher.com |

| Inlet Temperature | 250 °C | thermofisher.com |

| Oven Program | 50 to 320 °C at 20 °C/min | thermofisher.com |

| Carrier Gas | Helium at 1.0 mL/min | thermofisher.com |

| MS Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | gcms.cz |

| MS Detector | Time-of-Flight (TOF) or Quadrupole | gcms.cz |

This table provides an example of typical GC-MS parameters. Actual conditions can vary depending on the specific application and analytical goals.

The high sensitivity and selectivity of GC-MS make it a critical technique for impurity profiling in pharmaceutical applications and for monitoring the release of TEG-based compounds from materials like dental composites. nih.govresearchgate.netthermofisher.comnih.gov

Capillary Gas Chromatography for this compound Purity and Impurity Profiling

Spectroscopic and Resonant Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, interactions, and dynamics of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for investigating molecular interactions in systems containing this compound (TEG). researchgate.netresearchgate.net This method measures the absorption of infrared radiation by a sample, which excites molecular vibrations. ntnu.no The resulting spectrum provides a fingerprint of the functional groups present and can reveal changes in bonding and intermolecular forces, such as hydrogen bonding. researchgate.netnih.gov

In TEG-based systems, FTIR can be used to study the degree of intermolecular hydrogen bonding. osti.gov For example, studies on binary solutions of TEG and acetonitrile (B52724) have shown the formation of heteromolecular hydrogen bonds between TEG multimers and acetonitrile molecules. researchgate.net The strength of these interactions was found to be dependent on the concentration of the components in the solution. researchgate.net Similarly, FTIR analysis of TEG in dimethyl sulfoxide (B87167) (DMSO) indicated the formation of hydrogen bonds between the hydroxyl hydrogen of TEG and the oxygen atom of DMSO. researchgate.net

FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, can be used for the simultaneous identification and quantification of multiple components in complex mixtures, such as those used in natural gas sweetening and dehydration processes. ntnu.no A partial least-squares (PLS) regression model can be developed from FTIR data to predict the concentrations of TEG, water, and other components like methyldiethanolamine (MDEA) and dissolved CO2. ntnu.no This provides a simpler and quicker alternative to traditional analytical methods for monitoring these industrial processes. ntnu.no

Table 3: Key FTIR Spectral Regions for TEG Interaction Studies

| Wavenumber Range (cm⁻¹) | Associated Molecular Vibration | Significance in TEG Systems |

| 3600 - 3200 | O-H stretching | Indicates hydrogen bonding state of hydroxyl groups. |

| 3000 - 2800 | C-H stretching | Probes the hydrocarbon backbone of the TEG molecule. |

| 1150 - 1050 | C-O stretching | Sensitive to the ether linkages within the TEG structure. |

This table highlights important regions in the FTIR spectrum for studying TEG. Specific peak positions can shift due to molecular interactions.

By analyzing the spectral positions and intensities of specific absorption bands, researchers can trace changes in intramolecular potentials and compare them with intermolecular dynamics, offering insights into the behavior of TEG in various environments, including under nanometric confinement. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation of this compound (TEG) and its derivatives. escholarship.orgresolvemass.ca It provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. libretexts.org Both ¹H and ¹³C NMR are commonly used to characterize TEG-based compounds. doi.orgrsc.org

In the ¹H NMR spectrum of TEG, distinct signals corresponding to the different types of protons (e.g., hydroxyl protons and protons on the ethylene (B1197577) units) can be observed. researchgate.netresearchgate.net The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals allow for unambiguous structural assignment. libretexts.org For TEG derivatives, the appearance of new peaks in the NMR spectrum confirms the successful modification of the parent molecule. researchgate.net For instance, in the synthesis of phenylamine-functionalized poly(ethylene glycol), new peaks corresponding to the aromatic protons of the phenylamine groups appear in the ¹H NMR spectrum. researchgate.net

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. rsc.org The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the differentiation of carbons in different parts of the TEG molecule and its derivatives. libretexts.org

NMR is also used to study molecular interactions. For example, it has been employed to analyze intermolecular interactions in binary mixtures of glycols and other solvents, providing insights that complement findings from spectroscopic methods like FTIR. acs.org Furthermore, advanced NMR techniques like residual dipolar couplings (RDCs) can be used to determine the structure of small molecules, with di(ethylene glycol) methyl ether methacrylate-based gels serving as alignment media. nih.gov

Table 4: Representative ¹H NMR Chemical Shifts for a TEG Derivative

| Functional Group | Chemical Shift (ppm) |

| Aromatic Protons | 6.36 - 7.88 |

| Methylene Protons (next to ether oxygen) | ~3.6 |

| Hydroxyl Protons | Variable (e.g., 2.44) |

This table shows example chemical shift ranges for a phenylamine-functionalized TEG derivative, based on literature data. researchgate.net Specific values are dependent on the solvent and the exact molecular structure.

The detailed structural information provided by NMR is crucial for confirming the synthesis of new TEG derivatives, understanding their purity, and investigating their behavior in complex systems. frontiersin.orgrsc.org

Fourier Transform Infrared Spectroscopy for Molecular Interactions in this compound-Based Systems

Thermal Decomposition Analysis of this compound and Related Energetic Materials

Thermal analysis techniques are essential for evaluating the thermal stability and decomposition behavior of this compound (TEG), particularly in industrial applications where it is exposed to high temperatures and in the context of energetic materials. mdpi.com When used in natural gas dehydration, for instance, TEG can undergo thermal decomposition at temperatures exceeding 204°C (400°F), especially in the presence of oxygen or other contaminants. mdpi.comijret.orgresearchgate.net

This degradation process leads to the formation of acidic byproducts such as glycolic, formic, and acetic acids, which can lower the pH of the fluid and accelerate corrosion of equipment. cfrchemicals.comcfrchemicals.com The decomposition also generates other impurities, including diethylene glycol, tetraethylene glycol, and various ethers and cyclic compounds. mdpi.com

Thermogravimetric analysis (TGA) is a key method used to study thermal decomposition. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This allows for the determination of the onset temperature of decomposition and the kinetics of the degradation process. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are other common techniques that measure temperature differences and heat flow, respectively, providing information on exothermic or endothermic decomposition events. mdpi.com

In the field of energetic materials, thermal analysis is a standard procedure for assessing thermal properties and safety. mdpi.com While TEG itself is not a primary energetic material, its derivatives can be, and understanding its thermal behavior is crucial when it is part of a more complex formulation. The performance of devices like thermoelectric generators (TEGs), which convert waste heat to electricity, is also analyzed using thermal modeling and analysis to optimize their efficiency and reliability under significant temperature gradients. repec.orgresearchgate.netsae.orgijstr.org

Table 5: TEG Decomposition Products and Influencing Factors

| Influencing Factor | Key Decomposition Products | Consequence |

| High Temperature (>204°C) | Organic acids (glycolic, formic, acetic) | Increased corrosivity, lower pH cfrchemicals.comcfrchemicals.com |

| Oxygen/Oxidizing Agents | Aldehydes, other glycols (DEG, TetraEG) | Foaming, reduced dehydration efficiency mdpi.com |

| Contaminants (e.g., salts) | Various organic impurities | Catalyzed degradation, altered physical properties mdpi.com |

This table summarizes the primary factors influencing TEG thermal decomposition and the resulting products and consequences based on cited research.

The analysis of thermal decomposition is critical for maintaining the integrity and performance of TEG in industrial processes and for ensuring the safety and stability of any related energetic materials. mdpi.comijret.org

Environmental Dynamics and Degradation Pathways of Triethylene Glycol

Atmospheric Transformation Processes

Once released into the atmosphere, triethylene glycol exists predominantly in the vapor phase due to its low vapor pressure. atamankimya.comatamanchemicals.comnih.gov Its primary atmospheric degradation pathway is through reaction with photochemically produced hydroxyl radicals. atamankimya.comatamankimya.comnih.gov

Reaction Kinetics with Hydroxyl Radicals in the Atmosphere

The atmospheric degradation of vapor-phase this compound is primarily initiated by its reaction with hydroxyl (OH) radicals. atamanchemicals.comnih.govnih.gov The rate constant for this gas-phase reaction has been estimated, which allows for the calculation of its atmospheric half-life. This reaction is a key process in determining the persistence of TEG in the air. atamankimya.comatamanchemicals.com

An estimated rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is 3.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. atamanchemicals.com This reaction leads to an estimated atmospheric half-life of approximately 11 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. atamanchemicals.comnih.govatamankimya.com This relatively short half-life suggests that this compound is rapidly removed from the atmosphere. atamanchemicals.comnih.gov

Biogeochemical Fate in Aquatic and Terrestrial Environments

In aquatic and terrestrial systems, the fate of this compound is governed by several processes, with biodegradation being the most significant. atamanchemicals.comnih.govepa.gov Its high water solubility and low potential for adsorption to soil and sediment mean it is mobile in these environments. epa.govscbt.com

Biodegradation Studies in Surface Waters and Soils under Aerobic Conditions

Aerobic biodegradation is the principal mechanism for the removal of this compound from both surface waters and soils. atamanchemicals.comnih.govepa.gov Studies have consistently shown that TEG is readily biodegradable by microorganisms present in these environments. nih.govwho.int

River die-away tests using various freshwater sources have demonstrated that this compound biodegrades rapidly. atamanchemicals.comnih.gov At a concentration of 10 mg/L and a temperature of 20°C, complete degradation was observed within 7 to 11 days. atamanchemicals.comnih.gov In another study, 85% of the theoretical biochemical oxygen demand (BOD) was achieved after 20 days at 20°C. atamanchemicals.com The rate of biodegradation can be influenced by factors such as the availability of nutrients like phosphate (B84403). alberta.caresearchgate.net For instance, in one study, the aerobic half-life of TEG was approximately 175 days without supplemental phosphate, but with its addition, the half-life decreased significantly to about 25 days. alberta.ca

In soil environments, the time for 50% degradation of TEG (at initial concentrations of 200 mg/kg and 1,000 mg/kg) under aerobic conditions ranged from 11 to 131 days, with some studies noting a lag phase before significant biodegradation commenced. alberta.ca The biodegradability of glycols in soil under aerobic conditions generally appears to decrease as the number of ethylene (B1197577) groups increases. osti.gov

Interactive Data Table: Aerobic Biodegradation of this compound

| Environment | Initial Concentration | Temperature | Time to Complete/Significant Degradation | Half-Life | Source(s) |

| Freshwater | 10 mg/L | 20°C | 7-11 days | Not Reported | atamanchemicals.comnih.gov |

| Freshwater | Not Specified | 20°C | 20 days (85% of theoretical BOD) | Not Reported | atamanchemicals.com |

| Bioreactor (Aerobic) | Not Specified | Not Specified | Not Reported | ~175 days (without phosphate) | alberta.ca |

| Bioreactor (Aerobic) | Not Specified | Not Specified | Not Reported | ~25 days (with phosphate) | alberta.ca |

| Soil | 200 mg/kg & 1,000 mg/kg | 25°C | Not Reported | 11-131 days | alberta.ca |

Hydrolytic Stability of this compound in Environmental Matrices

This compound is not expected to undergo hydrolysis under typical environmental conditions. atamanchemicals.comnih.govepa.gov The molecule lacks functional groups that are susceptible to hydrolysis in environmental matrices such as water and soil. atamankimya.comatamanchemicals.comnih.gov This stability to abiotic degradation via hydrolysis means that other degradation pathways, primarily biodegradation, are more significant in determining its environmental persistence. epa.gov

Environmental Transport and Distribution Modeling

Modeling of this compound's environmental transport and distribution indicates that its physicochemical properties play a crucial role in its fate. Due to its high water solubility and an estimated low soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 10, TEG is expected to have very high mobility in soil and is not likely to adsorb to suspended solids and sediment in water. atamanchemicals.comnih.govscbt.com

Its low estimated Henry's Law constant suggests that volatilization from water and moist soil surfaces is not a significant transport process. atamanchemicals.comnih.gov Furthermore, an estimated bioconcentration factor (BCF) of 3 indicates a low potential for accumulation in aquatic organisms. atamanchemicals.comnih.gov Therefore, environmental fate models suggest that when released into water or soil, this compound will primarily remain in the aqueous phase and be subject to transport with water flow, with biodegradation being its main removal mechanism. atamanchemicals.comnih.gov In the atmosphere, it is expected to exist solely as a vapor and be degraded by reaction with hydroxyl radicals. atamankimya.comatamanchemicals.comnih.gov

Soil Adsorption and Mobility Characteristics of this compound

This compound (TEG) demonstrates a high potential for movement within soil environments. This mobility is primarily attributed to its low affinity for adsorbing to soil particles. The soil organic carbon-water partition coefficient (Koc), a key indicator of a chemical's tendency to bind to soil organic matter, is estimated to be 10 for TEG. atamanchemicals.combasf.comnih.govechemi.com According to classification schemes based on Koc values, this figure indicates that this compound is expected to have very high mobility in soil. nih.govechemi.com

The inherent chemical properties of TEG, such as its negative log Kow (octanol-water partition coefficient) and log Koc values, signify that it preferentially partitions to water rather than to non-polar solvents or soil organic carbon. alberta.ca Consequently, its movement in the subsurface is unlikely to be significantly hindered by sorption processes. alberta.ca While TEG is a polar molecule and weak interactions with charged clay mineral surfaces are possible, analytical methods using aqueous extraction achieve quantitative recovery from soil samples, suggesting that the binding of TEG to soils is minimal. alberta.ca Its high water solubility further ensures that its mobility in the subsurface will not be limited by its ability to dissolve in groundwater. alberta.ca

Table 1: Soil Adsorption and Mobility Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 10 | basf.comnih.govechemi.comwindows.net |

| Log Koc | 1 | basf.comwindows.net |

| n-Octanol/Water Partition Coefficient (log Pow) | -1.75 | basf.comeunisell.com |

Volatilization Rates from Environmental Interfaces

Volatilization is not considered a significant environmental fate process for this compound from either water or soil surfaces. atamanchemicals.comnih.govatamankimya.com This is due to its low vapor pressure and a very low Henry's Law constant, which is estimated at approximately 3.2 x 10⁻¹¹ atm-m³/mole. atamanchemicals.comnih.govechemi.com The Henry's Law constant indicates that TEG is essentially nonvolatile from water surfaces. atamanchemicals.comnih.govechemi.com

Similarly, based on its vapor pressure of 1.32 x 10⁻³ mm Hg at 25°C, this compound is not expected to volatilize from dry soil surfaces. atamanchemicals.comechemi.com Therefore, its presence in the environment is likely to be confined to terrestrial and aquatic compartments rather than the atmosphere following a release. nih.govatamankimya.com

Experimental Investigations into Oxidative Degradation of this compound

This compound is known to be unstable at high temperatures, particularly in the presence of oxygen, leading to oxidative degradation. ntnu.nontnu.nocfrchemicals.com This degradation process involves the formation of various byproducts, some of which are acidic and can impact industrial processes where TEG is used, such as in natural gas dehydration. cfrchemicals.comcfrchemicals.com

Influence of Temperature and Oxygen Concentration on Degradation Pathways

Laboratory-scale experiments have demonstrated that the oxidative degradation mechanism of this compound is influenced by both temperature and oxygen concentration. ntnu.nontnu.no An increase in temperature accelerates the degradation of TEG, leading to a greater formation of degradation byproducts, including water. ntnu.no Operational parameters in industrial settings, such as reboiler temperatures exceeding 204°C (404°F) in gas dehydration plants, can initiate these decomposition and oxidation reactions. mdpi.compreprints.org Glycol degradation generally occurs when the fluid is exposed to high temperatures in the presence of oxygen or other oxidizing agents. cfrchemicals.comcfrchemicals.com

The concentration of oxygen plays a crucial role in the degradation pathway. ntnu.nontnu.no Studies show that the specific byproducts formed and their relative abundance change with varying oxygen levels. ntnu.no For instance, formic acid is a dominant degradation product at high oxygen concentrations. ntnu.nontnu.no

Characterization of Oxidative Degradation Byproducts

The oxidative degradation of this compound results in the formation of a complex mixture of compounds. ntnu.nontnu.no Experimental studies have identified and quantified multiple degradation products. ntnu.nontnu.no The primary byproducts include other glycols, organic acids, and aldehydes. ntnu.nontnu.nocfrchemicals.com

The most dominant identified degradation products at both high temperatures and high oxygen concentrations are formic acid, monoethylene glycol (MEG), and diethylene glycol (DEG). ntnu.nontnu.no Other significant byproducts that have been characterized include acetic acid, glycolic acid, formaldehyde, and acetaldehyde. ntnu.nontnu.nocfrchemicals.com The formation of these acidic compounds, such as glycolic, formic, and acetic acids, is a key outcome of the degradation process. cfrchemicals.comcfrchemicals.com In addition to these smaller molecules, the formation of carbon dioxide and larger polymeric glycols has also been confirmed. ntnu.nontnu.no

Table 2: Identified Byproducts from the Oxidative Degradation of this compound

| Byproduct Class | Chemical Name | Reference |

|---|---|---|

| Glycols | Monoethylene glycol (MEG) | ntnu.nontnu.no |

| Diethylene glycol (DEG) | ntnu.nontnu.no | |

| Larger Polymeric Glycols | ntnu.nontnu.no | |

| Organic Acids | Formic acid | ntnu.nontnu.nocfrchemicals.com |

| Acetic acid | ntnu.nontnu.nocfrchemicals.com | |

| Glycolic acid | ntnu.nontnu.nocfrchemicals.com | |

| Oxalic acid | hydratech.co.uk | |

| Aldehydes | Formaldehyde | ntnu.nontnu.no |

| Acetaldehyde | ntnu.nontnu.no |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetaldehyde |

| Acetic acid |

| Carbon Dioxide |

| Diethylene glycol (DEG) |

| Formaldehyde |

| Formic acid |

| Glycolic acid |

| Monoethylene glycol (MEG) |

| Oxalic acid |

| Oxygen |

| This compound (TEG) |

Process Engineering and Computational Modeling in Triethylene Glycol Applications

Liquid-Liquid Extraction Applications Utilizing Triethylene Glycol

Beyond its primary use in dehydration, this compound is also employed as a solvent in liquid-liquid extraction (LLE) processes. Its polarity makes it effective for separating aromatic hydrocarbons (such as benzene, toluene (B28343), and xylene) from aliphatic hydrocarbons in petroleum mixtures like gasoline fractions or naphtha reformate. researchgate.netscielo.br

In these applications, TEG's performance as an extractant can be enhanced by mixing it with other solvents. For instance, a blended extractant containing TEG and N-methylpyrrolidone has been studied for the extraction of aromatics. researchgate.net Another study investigated a mixture of propylene (B89431) carbonate and tetra-ethylene glycol for the same purpose. scielo.brscielo.br The efficiency of the extraction process is influenced by factors such as extraction temperature and the solvent-to-feed molar ratio; efficiency generally increases with a rise in temperature or an increase in the molar ratio. researchgate.net While TEG is highly hydrophilic, specialized carbon adsorbents have been developed to extract it and other glycols from water, which is relevant for managing waste streams from these extraction processes. sigmaaldrich.com

Advanced Thermodynamic Modeling of this compound-Containing Systems

The accurate representation of the thermodynamic behavior of systems containing this compound (TEG) is crucial for the design, simulation, and optimization of processes such as natural gas dehydration. Advanced thermodynamic models are employed to predict phase equilibria and physical properties, ensuring efficient and reliable plant operation.

The Cubic-Plus-Association (CPA) equation of state (EoS) has emerged as a particularly effective model for calculating phase equilibria in systems that include glycols. colan.orgresearchgate.net This model integrates a cubic EoS, like the Soave-Redlich-Kwong (SRK) equation, with an association term derived from Wertheim's theory, which accounts for hydrogen bonding. researchgate.netefce.info This combination allows for accurate predictions for systems containing water, hydrocarbons, and alcohols. researchgate.net

The CPA EoS has been successfully applied to model vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) for systems containing glycols and hydrocarbons. researchgate.net For glycol-water systems, specific combining rules are necessary for the cross-association energy and volume parameters to accurately model the interactions. acs.org Research has shown that using an arithmetic mean for the cross-association energy and a geometric mean for the cross-association volume provides the best results for these systems. acs.org

When compared to other models like the Peng-Robinson (PR) EoS or standard glycol packages in process simulators, the CPA model often provides more accurate predictions, especially for real-world dehydration units. ntnu.no For instance, in a case study involving the Åsgard B dehydration unit, the Hysys-CPA model was found to most accurately predict the plant's performance compared to the Peng-Robinson and Glycol Package models. ntnu.no The PR model tended to overestimate the water content in the dry gas, while the Glycol Package showed inaccuracies in predicting the solubility of light hydrocarbons and CO2 in TEG. ntnu.no

The successful application of the CPA model relies on accurate pure component parameters for TEG and well-defined binary interaction parameters, particularly for TEG-water systems. colan.org These parameters are often determined by regressing experimental data. colan.orgphyschemres.org

Table: Comparison of Thermodynamic Models for a TEG Dehydration Unit

| Model | Strengths | Weaknesses |

|---|---|---|

| Cubic-Plus-Association (CPA) | Accurately predicts phase equilibria for associating systems (e.g., TEG-water). colan.orgntnu.no Provides reliable results for industrial applications. colan.org | Requires specific and well-tuned pure component and binary interaction parameters. colan.org |

| Peng-Robinson (PR) | Widely available in process simulators. ntnu.nojournalspress.com Can be accurate for some systems. physchemres.org | Tends to be less accurate for highly non-ideal, associating systems like TEG-water, often predicting higher water content in dry gas. ntnu.notandfonline.com |

| Glycol Package (e.g., in HYSYS) | Specifically designed for glycol dehydration units. ntnu.nojournalspress.com | Can have limitations, such as calculating low water content in wet gas and abnormal influence of water on hydrocarbon solubility. ntnu.no |

| Statistical Associating Fluid Theory (SAFT) | Provides accurate predictions for the solubility of various components in TEG. physchemres.org | Can be more computationally intensive than cubic equations of state. |

This table summarizes findings from various studies comparing the performance of different thermodynamic models in simulating TEG-based processes.

Quantitative Structure-Property Relationship (QSPR) models offer a predictive method for estimating the physical properties of substances based on their molecular structure. ijcea.org This approach is valuable when experimental data is scarce. ijcea.org QSPR studies establish a mathematical correlation between molecular descriptors, which are numerical representations of a molecule's structure, and a specific property of interest. science.govnih.gov

For TEG and related compounds, QSPR can be used to predict a range of properties. For example, a reliable QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) can predict the boiling point of TEG derivatives. europa.eu In one instance, a QSAR model predicted the boiling point of 3,6,9,12-tetraoxahexadecan-1-ol (B73479) to be 333°C, and by comparing it with the experimental value of a similar compound, the boiling point of tetraethylene glycol butyl ether was deduced to be around 320°C. europa.eu

QSPR models have also been developed to predict the Henry's law constant for CO2 in physical solvents, including glycol ethers, by using descriptors like the number of hydroxyl groups and molecular weight. researchgate.net The parachor, a value that links surface tension, density, and molecular structure, has been successfully predicted for deep eutectic solvents (DESs) containing this compound using QSPR, demonstrating the method's utility for complex mixtures. ijcea.org

The development of a robust QSPR model involves several steps:

Drawing and optimizing the 3D molecular structures of the compounds. nih.gov

Calculating a large number of molecular descriptors. researchgate.net

Selecting the most relevant descriptors using statistical methods like genetic algorithms. mdpi.com

Developing a mathematical model, often through multiple linear regression, that links the selected descriptors to the property of interest. researchgate.netmdpi.com